5-(Dimethylamino)-2-hydroxybenzaldehyde
Overview
Description
5-(Dimethylamino)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the 5-position and a hydroxyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Dimethylamino)-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and catalytic processes, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The dimethylamino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
5-(Dimethylamino)-2-hydroxybenzaldehyde has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be employed in biochemical assays and as a fluorescent probe due to its ability to form complexes with metal ions.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to form complexes with metal ions or other substrates.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminobenzaldehyde: Similar structure but with the dimethylamino group at the 4-position.
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a dimethylamino group.
5-Amino-2-hydroxybenzaldehyde: Similar structure but with an amino group instead of a dimethylamino group.
Uniqueness
5-(Dimethylamino)-2-hydroxybenzaldehyde is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wide range of chemical reactions and form complexes with various substrates, making it valuable in diverse applications.
Properties
IUPAC Name |
5-(dimethylamino)-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(2)8-3-4-9(12)7(5-8)6-11/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHYHSHSEXIDFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513362 | |
Record name | 5-(Dimethylamino)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67868-63-7 | |
Record name | 5-(Dimethylamino)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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